molecular formula C6H9N3O2 B6252988 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 862112-06-9

5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6252988
CAS No.: 862112-06-9
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Formation of Azide: The azide precursor can be synthesized from an amine through diazotization followed by substitution with sodium azide.

    Cycloaddition Reaction: The azide reacts with an alkyne under copper(I) catalysis to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the development of bioactive molecules that interact with specific biological targets.

    Materials Science: It is utilized in the design of novel materials with unique properties, such as polymers and coordination complexes.

    Industry: The compound can be employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole-4-carboxylic acid: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a propan-2-yl group, leading to different steric and electronic properties.

    5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: The phenyl group introduces aromaticity, which can influence the compound’s interactions with biological targets.

Uniqueness

The presence of the propan-2-yl group in 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique steric and electronic properties that can enhance its reactivity and specificity in various applications. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

CAS No.

862112-06-9

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.